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molecular formula C9H17NO B8448097 Hexanamide, N-allyl-

Hexanamide, N-allyl-

Cat. No. B8448097
M. Wt: 155.24 g/mol
InChI Key: LOZLMTIKLHNPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06605270B1

Procedure details

Hexanoyl chloride (33 g, 0.25 mol) in 250 mL of tetrahydrofuran was added to a three neck round bottom flask equipped with a thermometer, stir bar, and dropping funnel. The contents of the flask were then cooled to 15° C. in an ice bath while stirring. Allylamine (28.6 g 0.5 mol) in 200 mL of tetrahydrofuran was then added slowly through the dropping funnel while maintaining stirring. Throughout the addition, the temperature was maintained at 15° C. After addition was complete, stirring continued for an additional 15 minutes, after which the solid allylamine chloride precipitate was filtered off. The filtration was concentrated under vacuum to yield 37 g of N-allyl hexanamide as a colorless viscous liquid.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:9]([NH2:12])[CH:10]=[CH2:11]>O1CCCC1>[CH2:9]([NH:12][C:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH:10]=[CH2:11]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
28.6 g
Type
reactant
Smiles
C(C=C)N
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
Throughout the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 15° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
after which the solid allylamine chloride precipitate was filtered off
FILTRATION
Type
FILTRATION
Details
The filtration
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C=C)NC(CCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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